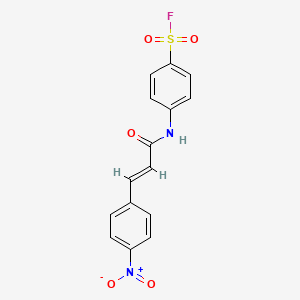
4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features both nitrophenyl and sulfonyl fluoride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 4-nitrophenylacrylamide, which is then reacted with benzene-1-sulfonyl fluoride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be targeted by nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, although the presence of electron-withdrawing groups like nitro and sulfonyl fluoride can deactivate the ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines for substitution reactions and electrophiles like bromine for aromatic substitution. Reaction conditions typically involve the use of solvents like acetonitrile and bases like triethylamine .
Major Products
The major products formed from these reactions include various sulfonamide derivatives and substituted aromatic compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used in the development of inhibitors for enzymes such as human neutrophil elastase, which are relevant in treating conditions like acute respiratory distress syndrome.
Materials Science: The compound’s unique functional groups make it a candidate for creating advanced materials with specific properties.
Chemical Biology: It is used in studies involving protein modification and labeling due to its reactive sulfonyl fluoride group.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the sulfonyl fluoride group can form a covalent bond with the hydroxyl group of a serine residue in the enzyme’s active site, leading to the formation of a stable acyl-enzyme complex . This interaction effectively inhibits the enzyme’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonyl fluorides and nitrophenyl derivatives, such as:
- 4-Nitrophenylsulfonyl Chloride
- 4-Nitrophenylacrylamide
- Benzene-1-sulfonyl Fluoride
Uniqueness
What sets 4-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride apart is the combination of both nitrophenyl and sulfonyl fluoride groups in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly useful in applications requiring both electrophilic and nucleophilic reactivity .
Propiedades
Número CAS |
19188-66-0 |
|---|---|
Fórmula molecular |
C15H11FN2O5S |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
4-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H11FN2O5S/c16-24(22,23)14-8-4-12(5-9-14)17-15(19)10-3-11-1-6-13(7-2-11)18(20)21/h1-10H,(H,17,19)/b10-3+ |
Clave InChI |
LZWWYRHJDBEPKN-XCVCLJGOSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


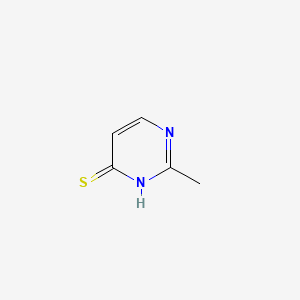

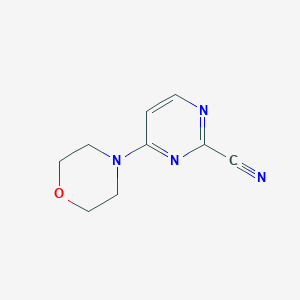
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
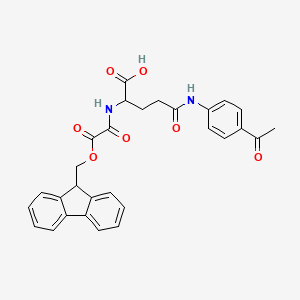

![2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)
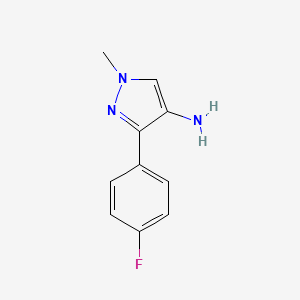
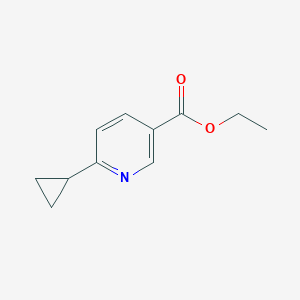
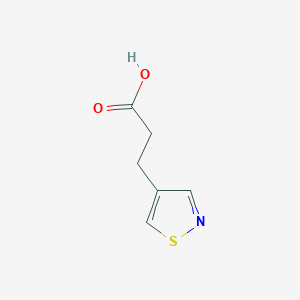



![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)
